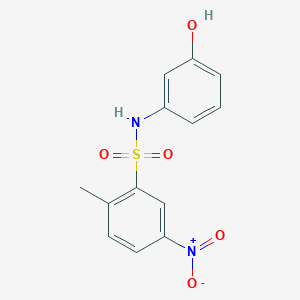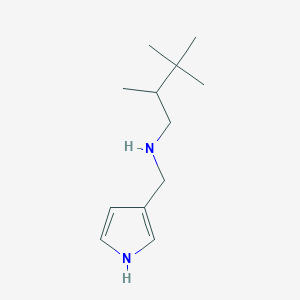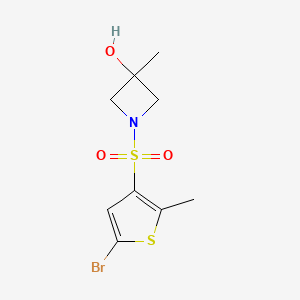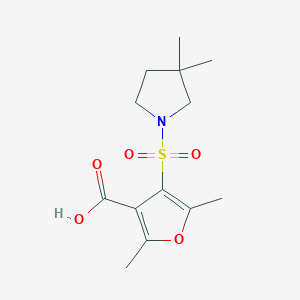![molecular formula C18H19N5O3S2 B7601420 N-[2-(4-sulfamoylphenyl)ethyl]-4-(1H-1,2,4-triazol-5-ylsulfanylmethyl)benzamide](/img/structure/B7601420.png)
N-[2-(4-sulfamoylphenyl)ethyl]-4-(1H-1,2,4-triazol-5-ylsulfanylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-sulfamoylphenyl)ethyl]-4-(1H-1,2,4-triazol-5-ylsulfanylmethyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core linked to a triazole ring and a sulfamoylphenyl group, which contribute to its diverse reactivity and functionality.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-sulfamoylphenyl)ethyl]-4-(1H-1,2,4-triazol-5-ylsulfanylmethyl)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 4-(1H-1,2,4-triazol-5-ylsulfanylmethyl)benzoic acid. This intermediate is then reacted with 2-(4-sulfamoylphenyl)ethylamine under amide coupling conditions, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(4-sulfamoylphenyl)ethyl]-4-(1H-1,2,4-triazol-5-ylsulfanylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the sulfamoylphenyl moiety can be reduced to an amine.
Substitution: The benzamide and triazole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl₂).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as sodium azide (NaN₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the nitro group can produce aniline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
Biologically, N-[2-(4-sulfamoylphenyl)ethyl]-4-(1H-1,2,4-triazol-5-ylsulfanylmethyl)benzamide has potential as an enzyme inhibitor due to its ability to interact with active sites of various enzymes. This makes it a candidate for drug development and biochemical research.
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties. Its ability to inhibit specific enzymes could make it useful in treating diseases where these enzymes play a critical role.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique reactivity of the triazole and sulfamoyl groups.
Wirkmechanismus
The mechanism by which N-[2-(4-sulfamoylphenyl)ethyl]-4-(1H-1,2,4-triazol-5-ylsulfanylmethyl)benzamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can coordinate with metal ions in enzyme active sites, while the sulfamoyl group can form hydrogen bonds with amino acid residues, leading to inhibition of enzyme activity or modulation of receptor function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[2-(4-sulfamoylphenyl)ethyl]-4-(1H-1,2,4-triazol-5-ylmethyl)benzamide
- N-[2-(4-sulfamoylphenyl)ethyl]-4-(1H-1,2,4-triazol-3-ylsulfanylmethyl)benzamide
Uniqueness
Compared to similar compounds, N-[2-(4-sulfamoylphenyl)ethyl]-4-(1H-1,2,4-triazol-5-ylsulfanylmethyl)benzamide is unique due to the specific positioning of the triazole and sulfamoyl groups, which can significantly influence its reactivity and interaction with biological targets. This unique structure can lead to different biological activities and applications, making it a valuable compound for further research and development.
Eigenschaften
IUPAC Name |
N-[2-(4-sulfamoylphenyl)ethyl]-4-(1H-1,2,4-triazol-5-ylsulfanylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3S2/c19-28(25,26)16-7-3-13(4-8-16)9-10-20-17(24)15-5-1-14(2-6-15)11-27-18-21-12-22-23-18/h1-8,12H,9-11H2,(H,20,24)(H2,19,25,26)(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIKSCSHVQRFEGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)C2=CC=C(C=C2)CSC3=NC=NN3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[1-[(2-Chlorophenyl)methyl]-3-phenylpyrazol-4-yl]-(4-propylpiperazin-1-yl)methanone](/img/structure/B7601351.png)

![5-tert-butyl-2-methyl-N-[3-(2H-tetrazol-5-yl)phenyl]benzenesulfonamide](/img/structure/B7601356.png)
![1-[2-(5-Bromopyridin-3-yl)-4-methyl-1,3-thiazol-5-yl]ethanone](/img/structure/B7601367.png)

![N-[(2-methyloxolan-2-yl)methyl]pyrrolidine-3-carboxamide](/img/structure/B7601379.png)


![N-[(2-methyl-1,3-thiazol-4-yl)methyl]-5,6,7,8-tetrahydroquinazolin-4-amine](/img/structure/B7601404.png)
![5-bromo-2-methyl-N-[(3-methyl-1,2-oxazol-5-yl)methyl]thiophene-3-sulfonamide](/img/structure/B7601406.png)
![4-[(2-Aminopyridin-4-yl)methyl]-1,3,3-trimethylpiperazin-2-one](/img/structure/B7601427.png)
![5-bromo-N,2-dimethyl-N-[(5-methylfuran-2-yl)methyl]thiophene-3-sulfonamide](/img/structure/B7601432.png)

![2-cyclopentyl-10,10a-dihydro-5H-imidazo[1,5-b]isoquinoline-1,3-dione](/img/structure/B7601452.png)
